BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Hydroxy-4-pyridinecarboxaldehyde chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Hydroxy-4-
Compound Name:
pyridinecarboxaldehyde

Cat. No.: B112183

An In-depth Technical Guide to 2-Hydroxy-4-pyridinecarboxaldehyde: Properties, Synthesis,
and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-
pyridinecarboxaldehyde (CAS No: 188554-13-4), a heterocyclic building block of significant
interest in medicinal chemistry and organic synthesis. This document delves into the core
chemical properties, emphasizing the critical role of tautomerism which dictates its reactivity
and nomenclature. We present a detailed analysis of its spectroscopic characteristics, a
plausible synthetic route from commercially available precursors, and a map of its key chemical
reactions. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage this molecule's unique structural features for the design of
novel chemical entities.

Core Identity and Structural Elucidation

2-Hydroxy-4-pyridinecarboxaldehyde is a bifunctional pyridine derivative. While its name and
CAS registry number (188554-13-4) point to the "hydroxy" form, it is crucial for any researcher
to understand that this compound exists predominantly as its pyridone tautomer.

Nomenclature and Tautomerism
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Like other 2- and 4-hydroxypyridines, this molecule exhibits prototropic tautomerism, existing in
a dynamic equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic but
resonance-stabilized pyridone form.[1] For this specific molecule, the equilibrium heavily favors
the 2-oxo-1,2-dihydropyridine-4-carbaldehyde structure. This preference is driven by the
formation of a strong carbonyl (C=0) bond and an amide-like resonance system, which
provides substantial stabilization, particularly in polar solvents and the solid state.[1][2][3]

Therefore, throughout this guide, while we may refer to the CAS name for indexing purposes,
the reactivity and structural discussions will be based on the more representative pyridone
tautomer.

o Common Name: 2-Hydroxy-4-pyridinecarboxaldehyde[4][5]

e Synonyms: 2-Hydroxyisonicotinaldehyde, 2-Hydroxypyridine-4-carbaldehyde[5][6]
e Predominant Tautomer/[IUPAC Name: 2-oxo-1H-pyridine-4-carbaldehyde[7]
Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Physicochemical and Safety Data

A summary of the key physical and chemical properties is provided below. It is important to
note that while some data is experimentally derived, other values may be based on
computational predictions.
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Property Value Source(s)
CAS Number 188554-13-4 [4][5]
Molecular Formula CeHsNO2 [5]
Molecular Weight 123.11 g/mol [5]
Appearance Yellow solid [1]

Sparingly soluble in water;

Solubility _ _ [1]
Soluble in organic solvents

Predicted pKa 11.17 £ 0.10 [1]

Storage Conditions Inert atmosphere, 2-8°C [6]

Safety and Handling

As a research chemical, comprehensive toxicological data is not available. However, GHS

hazard classifications from suppliers indicate the following potential hazards. Standard

laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn at all times.

H302: Harmful if swallowed.

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.

Synthesis Pathway

Precautionary Codes: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

The target molecule is accessible from the commercially available precursor 2-Hydroxy-4-
methylpyridine (also known as 4-methyl-2-pyridone, CAS 13466-41-6).[1][8] The key
transformation is the selective oxidation of the activated methyl group at the C4 position to a

carboxaldehyde.
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Causality of Method Selection: The methyl group at C4 is analogous to a benzylic or allylic
position due to its conjugation with the pyridone ring system. This activation allows for selective
oxidation without affecting the ring itself. While various oxidants can convert methyl groups to
carboxylic acids[9][10][11], achieving a clean stop at the aldehyde stage requires milder, more
controlled conditions. Selenium dioxide (SeO2) is a classic and effective reagent for the
oxidation of activated methyl groups directly to aldehydes. The reaction typically proceeds in a
solvent like dioxane with a controlled amount of water at elevated temperatures.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure based on established methods for the oxidation of
activated methyl groups. Researchers should perform initial small-scale trials to optimize
reaction time and temperature for their specific setup.

Step 1: Reaction Setup

e To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic
stirrer, and nitrogen inlet, add 2-hydroxy-4-methylpyridine (5.45 g, 50 mmol).

e Add 1,4-dioxane (100 mL) and water (2.0 mL). Stir the mixture to achieve a suspension.

o Carefully add selenium dioxide (6.10 g, 55 mmol, 1.1 eq.) to the flask. Caution: Selenium
compounds are toxic; handle in a fume hood with appropriate PPE.

Step 2: Reaction Execution

» Heat the reaction mixture to reflux (approx. 101-103°C) with vigorous stirring under a
nitrogen atmosphere.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl
Acetate:Hexane eluent system. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

e Once the starting material is consumed, cool the reaction mixture to room temperature. A
black precipitate of elemental selenium will be present.
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« Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter
cake with additional dioxane (2 x 20 mL).

» Combine the filtrates and evaporate the solvent under reduced pressure using a rotary
evaporator.

Step 4: Purification
e The resulting crude solid can be purified by column chromatography on silica gel.

e Prepare the column using a gradient eluent system, starting with 30% ethyl acetate in
hexanes and gradually increasing to 70% ethyl acetate.

o Combine the fractions containing the desired product (identified by TLC) and evaporate the
solvent to yield 2-oxo-1,2-dihydropyridine-4-carbaldehyde as a yellow solid.
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Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While dedicated, published spectra for this specific compound are scarce, its spectroscopic
features can be reliably predicted based on its structure and data from analogous compounds.
[12][13][14]
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Technique Predicted Features

0 9.5-10.5 ppm (s, 1H): Aldehyde proton (-
CHO).[12][13] 6 11.0-13.0 ppm (br s, 1H):
Amide N-H proton of the pyridone ring. 6 7.5-7.8

1H NMR ppm (d, 1H): H-6 proton, coupled to H-5. d 6.5-
6.8 ppm (dd, 1H): H-5 proton, coupled to H-6
and H-3. 8 6.4-6.6 ppm (d, 1H): H-3 proton,
coupled to H-5.

0 188-195 ppm: Aldehyde carbonyl carbon.
~165 ppm: Pyridone carbonyl carbon (C-2). &

13C NMR 140-150 ppm: Olefinic/Aromatic carbons (C-4,
C-6). 6 105-120 ppm: Olefinic/Aromatic carbons
(C-3, C-5).

~3200-3000 cm~1 (broad): N-H stretching of the
pyridone. ~1700 cm~t (strong): Aldehyde C=0

IR (Infrared) stretching. ~1650 cm~1 (strong): Pyridone C=0
stretching. ~1600, 1550 cm~1: C=C stretching of
the ring.

[M]+e: Expected at m/z = 123. [M-H]+: Expected
MS (Mass Spec) at m/z = 122. [M-CHO]+: Fragmentation peak

expected at m/z = 94.

Chemical Reactivity and Applications

The molecule's bifunctional nature—possessing both a reactive aldehyde and a pyridone ring—
makes it a highly versatile intermediate.[1] Its reactions can be selectively targeted to either
functional group.

Reactions of the Aldehyde Group

The formyl group at C4 undergoes all canonical reactions of aldehydes:

o Condensation: Reacts readily with primary amines and hydrazines to form imines (Schiff
bases) and hydrazones, respectively. This is a common strategy for linking the scaffold to
other molecules.
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» Oxidation: Can be oxidized to the corresponding 2-oxo-1,2-dihydropyridine-4-carboxylic acid
using standard oxidants like potassium permanganate (KMnOa4) or Jones reagent
(CrO3/H2S0a4).

e Reduction: Can be selectively reduced to the 4-(hydroxymethyl) derivative using mild
reducing agents such as sodium borohydride (NaBHa).

» Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard) and
cyanide to form secondary alcohols and cyanohydrins.

Reactions of the Pyridone Ring

The pyridone ring offers additional sites for modification:

o N-Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base
(e.g., NaH, K2COs) and subsequently alkylated with various electrophiles (e.g., alkyl halides,
benzyl halides) to introduce diversity at the N1 position.

» Electrophilic Aromatic Substitution: While the pyridone ring is generally electron-rich, the
presence of the electron-withdrawing aldehyde group deactivates it. Nonetheless,
halogenation or nitration may be possible at the C3 or C5 positions under forcing conditions.

2-Ox0-1,2-dihydropyridine-
4-carbaldehyde

1. Base (K2CO3)
2. R-X

Aldehyde Reactions

H2N-OH ([O] (e.g., KMnO4) \[H] (e.g., NaBH4)

Click to download full resolution via product page
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Caption: Key reaction pathways for the title compound.

Applications in Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery. The 2-oxo-1,2-
dihydropyridine-4-carbaldehyde core provides a rigid, polar framework with well-defined
hydrogen bond donors (N-H) and acceptors (both C=0 groups). This makes it an attractive
starting point for library synthesis. Researchers utilize this compound to develop novel
molecules with potential biological activity, particularly as enzyme inhibitors or receptor ligands
where precise spatial orientation of functional groups is paramount.[4][12] The aldehyde serves
as a convenient chemical handle for conjugation or for building more complex side chains.

Conclusion

2-Hydroxy-4-pyridinecarboxaldehyde, or more accurately, 2-oxo-1,2-dihydropyridine-4-
carbaldehyde, is a valuable and versatile chemical intermediate. A thorough understanding of
its predominant tautomeric form is fundamental to predicting its reactivity and designing
effective synthetic strategies. Its bifunctionality allows for sequential and selective
modifications, making it an ideal scaffold for generating diverse chemical libraries for screening
in drug discovery and materials science. The synthetic and reactivity pathways outlined in this
guide provide a solid foundation for researchers to explore the full potential of this powerful
building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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